![molecular formula C12H16N4O5S B2585740 4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide CAS No. 338422-91-6](/img/structure/B2585740.png)
4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide” is a chemical compound with potential applications in various fields of research and industry. It is available for purchase online for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C12H16N4O5S . It has an average mass of 328.344 Da and a mono-isotopic mass of 328.084137 Da .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
A review by Kyosuke Kaneda (2020) highlights the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a related sulfonamide structure. This research underlines the utility of these compounds in organic syntheses and their potential applications in the pharmaceutical industry. Aminobenzenesulfonamide derivatives are versatile chemical moieties used in the development of sulfonamide or sultam-based functional molecules and pharmaceuticals, showcasing their importance in drug discovery and chemical synthesis.
Degradation Studies of Nitisinone
The degradation processes of nitisinone, a compound with a nitroarene structure similar to the one , were explored using liquid chromatography and mass spectrometry (LC-MS/MS) by H. Barchańska et al. (2019). This study aimed to understand the stability and degradation pathways of nitisinone under various conditions, contributing valuable insights for the environmental and pharmacological assessment of similar compounds.
Advanced Oxidation Processes
Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) was conducted by Mohammad Qutob et al. (2022). This study reviewed the kinetics, mechanisms, and by-products of AOPs, including the impact of different functional groups on the degradation pathways and environmental toxicity. The findings could be extrapolated to understand how similar chemical structures, particularly those with nitro and sulfonamide groups, behave under oxidative conditions.
Photosensitive Protecting Groups
A review on the use of photosensitive protecting groups, including 2-nitrobenzyl and 2,4-dinitrobenzenesulfenyl, by B. Amit et al. (1974), discusses their application in synthetic chemistry. This research highlights the potential of nitro-containing compounds in the development of light-sensitive protective groups, which are critical for the selective activation or deactivation of functional groups in complex organic syntheses.
Environmental and Toxicological Implications
The environmental and toxicological aspects of similar nitro-containing compounds, such as musk xylene and musk ketone, were reviewed by G. Rimkus et al. (1999). This study emphasizes the importance of understanding the degradation products and their stability, which is crucial for assessing the environmental impact and potential health risks associated with the use and disposal of these chemicals.
Propriétés
IUPAC Name |
4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O5S/c1-15(2)22(19,20)12-6-4-10(5-7-12)13-8-11(16(17)18)9-14-21-3/h4-9,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASDKUNHNOAMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC(=CNOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2585658.png)


![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2585663.png)
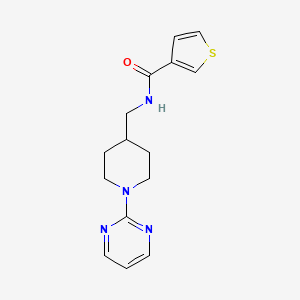
![N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2585665.png)
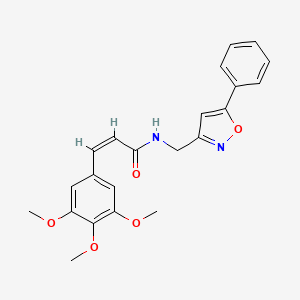



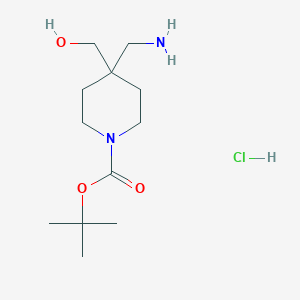
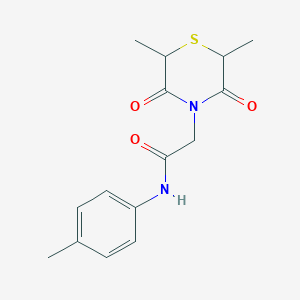
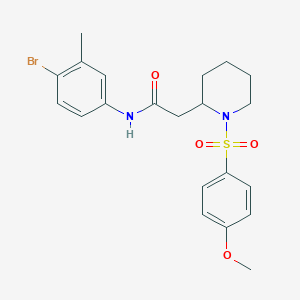
![3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2585677.png)